molecular formula C14H9BrN2 B1532407 4-(5-Bromo-pyridin-2-yl)-isoquinoline CAS No. 1147447-05-9

4-(5-Bromo-pyridin-2-yl)-isoquinoline

Cat. No. B1532407
M. Wt: 285.14 g/mol
InChI Key: JTYRNQDDKWKZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromo-pyridin-2-yl)-isoquinoline (4-Br-PIQ) is a heterocyclic aromatic compound that has been studied extensively due to its diverse range of applications in the scientific community. 4-Br-PIQ is a highly reactive organic compound that can be used as a building block in the synthesis of a variety of other compounds, and its use in the synthesis of pharmaceuticals and other bioactive molecules has been explored.

Scientific Research Applications

Materials Chemistry

  • Application : The compound is used in the development of highly efficient organic room temperature phosphorescence (UORTP) materials .
  • Method : The design strategy is based on the structural control of intramolecular hydrogen bonding (IHB) and push–pull electron effects (PPEEs). Two series of carbazole derivatives with different IHBs and PPEEs were designed accordingly .
  • Results : The materials exhibited ultralong lifetimes (tP) of 1.31 s and 233 ms with the highest phosphorescence quantum yields (FP) of 1.7% and 48.6% in their series, respectively . The SOC matrix elements between S3 and T7 (x(S3,T7)) of CzPMBr reached up to 39.95 cm 1 .

Crystallography

  • Application : The compound is used in the study of crystal structures .
  • Method : The asymmetric unit of the title compound, C (7)H (7)BrN (2)O, contains two molecules, in one of which the methyl H atoms are disordered over two orientations in a 0.57 (3):0.43 (3) ratio .
  • Results : The dihedral angles between the pyridine rings and the acetamide groups are 7.27 (11) and 8.46 (11)°. In the crystal, molecules are linked by N—H O and C—H O hydrogen bonds generating bifurcated R 2 1 (5) ring motifs, which in turn lead to [110] chains .

Organometallic Chemistry

  • Application : The compound is used in the development of a selective and practical bromine–metal exchange on bromoheterocyclics bearing substituents with an acidic proton under non-cryogenic conditions .
  • Method : The protocol uses a combination of i-PrMgCl and n-BuLi. This not only solves the problem of intermolecular quenching that often occurred when using alkyl lithium alone as the reagent for halogen–lithium exchange, but also offers a highly selective method for performing bromo–metal exchange on dibrominated arene compounds through chelation effect .
  • Results : The protocol allows for the lithiation of bromo-substituted heterocycles in the presence of N–H and O–H acidic protons such as indoles or phenols .

Safety And Hazards

The safety data sheet for a related compound, “1-(5-Bromo-pyridin-2-yl)-ethanone”, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-(5-bromopyridin-2-yl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2/c15-11-5-6-14(17-8-11)13-9-16-7-10-3-1-2-4-12(10)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYRNQDDKWKZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-pyridin-2-yl)-isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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